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molecular formula C12H16O2 B1663929 4-Methyl-1,3-dioxane CAS No. 1120-97-4

4-Methyl-1,3-dioxane

Cat. No. B1663929
M. Wt: 102.13 g/mol
InChI Key: VUJMMVJKRWURKX-UHFFFAOYSA-N
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Patent
US05464866

Procedure details

N-Bromosuccinimide (20.7 g) was added to a stirred solution of 5,5-dimethyl-2-phenyl-1,3-dioxane (19.2 g) in 200 mL of CCl4 containing 8.5 g of BaCO3 in suspension. The mixture was heated to reflux under Ar for 2.2 h, then cooled to 24° C. over 15 h, filtered and concentrated. The residue was partitioned between ether and water, and the ethereal solution was washed with brine, dried (MgSO4), filtered and concentrated to give 24.8 g of a yellow oil which was stored in the dark at 0° C. under Ar.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
BaCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH3:9][C:10]1([CH3:22])[CH2:15][O:14][CH:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[O:12][CH2:11]1>C(Cl)(Cl)(Cl)Cl>[C:13]([O:12][CH2:11][C:10]([CH3:9])([CH3:22])[CH2:15][Br:1])(=[O:14])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
19.2 g
Type
reactant
Smiles
CC1(COC(OC1)C1=CC=CC=C1)C
Name
BaCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under Ar for 2.2 h
Duration
2.2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether and water
WASH
Type
WASH
Details
the ethereal solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC(CBr)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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